N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE
Overview
Description
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is a chemical compound that features a benzamide core with a hydroxyethyl group and a dioxaborolane moiety
Mechanism of Action
Target of Action
The primary target of N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared The compound’s stability suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester is influenced by environmental factors. For instance, the compound is generally stable under normal conditions . It’s susceptible to hydrolysis, especially at physiological ph . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH and other conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent under controlled conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the benzamide is reacted with 2-chloroethanol in the presence of a base.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring by reacting the intermediate product with a boronic acid derivative under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various biaryl compounds.
Scientific Research Applications
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
N-(2-HYDROXYETHYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is unique due to its combination of a hydroxyethyl group and a dioxaborolane moiety, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(10-12)13(19)17-8-9-18/h5-7,10,18H,8-9H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVQMMBKIVZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592129 | |
Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943911-66-8 | |
Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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